Cas no 922482-28-8 (N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide)

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide is a synthetic organic compound featuring a thiazole core linked to a toluenesulfonyl-substituted butanamide moiety. Its structural design combines a heterocyclic thiazole ring with a sulfonamide group, offering potential utility in medicinal chemistry and biochemical research. The presence of the dimethylthiazole unit may enhance binding affinity in biological systems, while the toluenesulfonyl group contributes to stability and solubility. This compound is of interest for its potential as an intermediate in the synthesis of pharmacologically active molecules or as a tool for studying enzyme inhibition pathways. Its well-defined structure allows for precise modifications, making it valuable for targeted research applications.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide structure
922482-28-8 structure
商品名:N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
CAS番号:922482-28-8
MF:C16H20N2O3S2
メガワット:352.471601486206
CID:5449394

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
    • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
    • インチ: 1S/C16H20N2O3S2/c1-11-6-8-14(9-7-11)23(20,21)10-4-5-15(19)18-16-17-12(2)13(3)22-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19)
    • InChIKey: OQHONPSLISHZBJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C)=C(C)S1)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2978-0107-2mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F2978-0107-50mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F2978-0107-75mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F2978-0107-5μmol
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F2978-0107-20mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F2978-0107-2μmol
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F2978-0107-10μmol
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F2978-0107-15mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F2978-0107-4mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F2978-0107-5mg
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide
922482-28-8 90%+
5mg
$69.0 2023-04-28

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide 関連文献

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamideに関する追加情報

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 922482-28-8): A Comprehensive Overview

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 922482-28-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of extensive study in recent years.

The chemical structure of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide consists of a thiazole ring and a benzene sulfonyl group, which are key functional groups contributing to its pharmacological properties. The thiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, while the benzene sulfonyl group provides additional hydrophobic and electron-withdrawing characteristics. These features collectively enhance the compound's binding affinity to various biological targets.

Recent studies have explored the potential therapeutic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another significant area of investigation is the compound's anti-cancer activity. Preclinical studies have shown that N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways such as the PI3K/Akt signaling pathway.

In addition to its therapeutic potential, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide has also been studied for its pharmacokinetic properties. Research has indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development. The compound's oral bioavailability and plasma stability have been evaluated in animal models, showing promising results for further clinical evaluation.

The safety profile of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide is another critical aspect of its development as a potential therapeutic agent. Toxicity studies in rodents have revealed that it exhibits low toxicity at therapeutic doses. However, further preclinical and clinical trials are necessary to fully assess its safety in humans.

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide involves a series of well-defined chemical reactions. The key steps include the formation of the thiazole ring through a condensation reaction and the subsequent coupling with the benzene sulfonyl group using standard peptide coupling reagents such as EDCI or HATU. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature and solvent choice.

In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 922482-28-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for future clinical use.

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